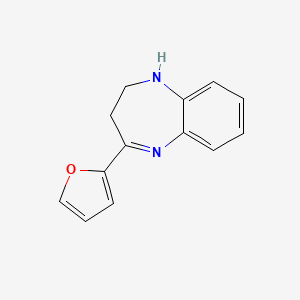

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

説明

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that combines the structural features of furan and benzodiazepine. This compound is of interest due to its potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. The fusion of the furan ring with the benzodiazepine core enhances its chemical reactivity and biological activity, making it a valuable target for medicinal chemistry research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of a furan derivative with a benzodiazepine precursor. One common method is the reaction of 2-furylamine with an appropriate benzodiazepine ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzodiazepine ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrobenzodiazepine derivatives.

Substitution: Halogenated benzodiazepine derivatives.

科学的研究の応用

Pharmacological Applications

1. Anxiolytic Effects

Research indicates that 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine exhibits anxiolytic properties. Studies have shown that derivatives of this compound can effectively reduce anxiety levels in animal models, making it a candidate for developing new anxiolytic medications .

2. Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant potential. In pharmacological studies, specific derivatives demonstrated significant protective effects against induced convulsions in mice. For example, compounds B3, B6, and B8 showed up to 80% protection against convulsions at a dosage of 3 mg/kg . This suggests that modifications to the benzodiazepine structure can enhance anticonvulsant efficacy.

3. Sedative Properties

Due to its structural similarities with other benzodiazepines known for sedative effects, this compound is also being investigated for its potential use as a sedative agent. Its ability to interact with GABA receptors is of particular interest .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the condensation of furan derivatives with benzodiazepine precursors under acidic or basic conditions. Common methods include:

- Condensation Reaction: Using 2-furylamine and a benzodiazepine ketone.

- Catalysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed depending on the desired pathway .

Industrial Applications

In addition to its medicinal applications, this compound serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds that can be utilized in pharmaceuticals and agrochemicals . The optimization of synthetic routes is crucial for large-scale production to ensure high yield and purity.

作用機序

The mechanism of action of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The furan ring may also contribute to its binding affinity and selectivity for specific receptor subtypes.

類似化合物との比較

Similar Compounds

4-(furan-2-yl)-1,5-benzodiazepine: Lacks the dihydro component, potentially altering its pharmacological profile.

4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine: Contains a thiophene ring instead of a furan ring, which may affect its chemical reactivity and biological activity.

4-(pyridin-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine: Contains a pyridine ring, which can influence its electronic properties and receptor interactions.

Uniqueness

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.

生物活性

4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that combines the structural features of furan and benzodiazepine. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties , including anxiolytic , anticonvulsant , and sedative effects . The unique structure enhances both its chemical reactivity and biological activity, making it a significant target for research.

Structural Characteristics

- Molecular Formula : C13H12N2O

- Molecular Weight : 212.25 g/mol

- CAS Number : 394655-12-0

The compound features a fused ring system that contributes to its biological activity and stability. The synthesis typically involves the condensation of a furan derivative with a benzodiazepine precursor, following a mechanism that includes nucleophilic attack and dehydration.

Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 162–164 °C |

| Solubility | Soluble in ethanol |

| LD50 (Acute Toxicity) | 29.57 mg/kg |

Pharmacological Evaluation

Research has demonstrated that this compound exhibits significant biological activities:

- Anxiolytic Activity : Studies indicate that this compound can reduce anxiety levels in animal models. It has been shown to increase the latency to induce convulsions, suggesting an anxiolytic effect compared to controls .

- Anticonvulsant Effects : In pharmacological studies involving strychnine-induced convulsions in mice, compounds similar to this compound have demonstrated a decrease in the number of convulsion episodes and increased survival rates .

- Sedative Properties : The compound has been noted for its sedative effects, which are common among benzodiazepines. These effects are attributed to its interaction with GABA receptors in the central nervous system .

The mechanism of action for this compound involves interaction with multiple receptors in the central nervous system:

- GABA_A Receptors : The compound acts as a positive allosteric modulator at GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission.

Study on Anticonvulsant Potential

A study evaluated the anticonvulsant potential of various derivatives, including this compound. The results indicated:

- Percentage Protection : Compounds B3, B6, and B8 provided up to 80% protection against induced convulsions.

- Latency to Convulsion Onset : Increased from 2.20 minutes (control) to approximately 6.12–6.46 minutes for treated groups .

Synthesis and Evaluation

The synthesis of this compound was reported alongside its pharmacological evaluation, where acute toxicity studies determined an LD50 value of 29.57 mg/kg. The compounds exhibited no significant toxicity at therapeutic dosages while maintaining efficacy in reducing convulsion episodes .

特性

IUPAC Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRCODKFDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377995 | |

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394655-12-0 | |

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。